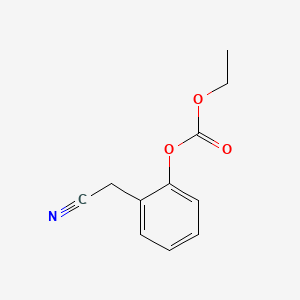

2-(Cyanomethyl)phenyl ethyl carbonate

Descripción

Propiedades

IUPAC Name |

[2-(cyanomethyl)phenyl] ethyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)15-10-6-4-3-5-9(10)7-8-12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZFAUNRIYEISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC=CC=C1CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

synthesis and characterization of 2-(Cyanomethyl)phenyl ethyl carbonate

An In-Depth Technical Guide on the Synthesis and Characterization of 2-(Cyanomethyl)phenyl Ethyl Carbonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the , a key intermediate in pharmaceutical development. It details the chemical principles, experimental protocols, and analytical techniques required for its successful preparation and validation. The document is structured to offer not just procedural steps but also the scientific rationale behind these methods, ensuring a robust and reproducible process.

Introduction: Significance in Medicinal Chemistry

2-(Cyanomethyl)phenyl ethyl carbonate serves as a versatile building block in the synthesis of various biologically active molecules. The strategic placement of the cyanomethyl and ethyl carbonate functional groups allows for a range of chemical transformations. The cyanomethyl group can be readily converted to other functionalities, while the ethyl carbonate can act as a protecting group or a reactive site for further molecular elaboration. A thorough understanding of its synthesis and characterization is therefore critical for ensuring the quality and integrity of subsequent pharmaceutical compounds.

Synthesis of 2-(Cyanomethyl)phenyl Ethyl Carbonate

The synthesis of 2-(Cyanomethyl)phenyl ethyl carbonate is typically achieved through the reaction of 2-hydroxybenzyl cyanide with ethyl chloroformate. This transformation is a classic example of nucleophilic acyl substitution.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds by the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzyl cyanide by a suitable base, forming a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing the chloride ion and forming the desired carbonate ester. The choice of a non-nucleophilic base is crucial to prevent it from competing with the phenoxide ion in reacting with the ethyl chloroformate.[1]

Figure 1: Synthesis workflow for 2-(Cyanomethyl)phenyl ethyl carbonate.

Detailed Experimental Protocol

Materials:

-

2-Hydroxybenzyl cyanide

-

Ethyl chloroformate

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve 2-hydroxybenzyl cyanide (1.0 equivalent) in DCM in a round-bottomed flask under an inert atmosphere.

-

Base Addition: Cool the solution to 0°C and add triethylamine (1.1 equivalents) dropwise.

-

Reagent Addition: Slowly add ethyl chloroformate (1.1 equivalents) to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

In-Depth Characterization

Rigorous characterization is imperative to confirm the structure and purity of the synthesized 2-(Cyanomethyl)phenyl ethyl carbonate. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[2][3]

Figure 2: Characterization workflow for 2-(Cyanomethyl)phenyl ethyl carbonate.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[3][4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), a singlet for the cyanomethyl protons, and multiplets for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for the carbonate carbonyl carbon, the nitrile carbon, the aromatic carbons, and the carbons of the ethyl and cyanomethyl groups.[5]

Table 1: Predicted NMR Chemical Shifts

| Functional Group | ¹H NMR (ppm, multiplicity) | ¹³C NMR (ppm) |

| Ethyl -CH₃ | ~1.4 (t) | ~14 |

| Ethyl -CH₂- | ~4.3 (q) | ~64 |

| -CH₂CN | ~3.9 (s) | ~22 |

| Aromatic C-H | ~7.2-7.6 (m) | ~120-135 |

| Aromatic C-O | - | ~150 |

| Carbonate C=O | - | ~153 |

| Nitrile C≡N | - | ~117 |

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound.[3] For 2-(Cyanomethyl)phenyl ethyl carbonate (C₁₁H₁₁NO₃), the expected molecular weight is approximately 205.21 g/mol .

3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups present in the molecule.

-

Carbonate Group: A strong absorption band is expected around 1760-1780 cm⁻¹ due to the C=O stretch of the carbonate.[6]

-

Nitrile Group: A characteristic sharp absorption should appear around 2220-2260 cm⁻¹ for the C≡N stretch.[7][8]

-

Aromatic Ring: C-H stretching vibrations will be observed around 3000-3100 cm⁻¹.

-

Aliphatic Groups: C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region.

Chromatographic Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the final compound.[2][9] A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water) can be used to separate the product from any impurities. The purity is quantified by integrating the peak area of the product relative to the total peak area.

Safety Considerations

-

Reagents: 2-Hydroxybenzyl cyanide, ethyl chloroformate, and triethylamine are hazardous materials and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Solvents: Dichloromethane is a volatile organic solvent and should also be handled in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The can be achieved through well-established organic chemistry principles and analytical techniques. This guide provides a detailed framework for its preparation and quality control, which is essential for its application in the development of new pharmaceutical agents. The combination of detailed synthetic protocols and robust analytical characterization ensures the production of a high-purity intermediate, which is a critical starting point for further drug discovery efforts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. rroij.com [rroij.com]

- 4. Ring-opening polymerization of ethylene carbonate: comprehensive structural elucidation by 1D & 2D-NMR techniques, and selectivity analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

Spectroscopic Elucidation of 2-(Cyanomethyl)phenyl ethyl carbonate: A Comprehensive Technical Guide

Executive Summary

2-(Cyanomethyl)phenyl ethyl carbonate (C₁₁H₁₁NO₃) is a highly versatile bifunctional intermediate utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development. The molecule features an electrophilic ethyl carbonate moiety and a nucleophile-accessible cyanomethyl group, making it a valuable synthon for cross-coupling and cyclization reactions. Precise spectroscopic characterization is critical for quality assurance, as subtle degradation pathways (e.g., carbonate hydrolysis or nitrile reduction) can severely impact downstream synthetic yields. This whitepaper provides a rigorous, theoretically grounded framework for the acquisition and interpretation of its NMR, IR, and MS data.

Structural Analysis & Spectroscopic Strategy

The analytical strategy for this molecule relies on isolating its three distinct structural domains:

-

The Ethyl Carbonate Core: Breaks molecular symmetry, providing a highly deshielded aliphatic spin system in NMR and a distinct, high-frequency C=O stretch in IR.

-

The Ortho-Substituted Phenyl Ring: Generates an ABCD aromatic spin system in ¹H NMR and characteristic out-of-plane bending in IR.

-

The Cyanomethyl Group: Provides an isolated, non-coupled aliphatic singlet in ¹H NMR and a sharp, diagnostic C≡N stretch in IR.

By correlating these three domains, the resulting analytical dataset forms a self-validating matrix that unambiguously confirms molecular identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity, the NMR workflow must be executed as a self-validating system where chemical shifts and integration values internally corroborate the structure.

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei to optimize the probe's resonance circuit.

-

Shimming: Execute 3D gradient shimming to achieve a homogeneous magnetic field. A successful shim is validated when the full-width at half-maximum (FWHM) of the TMS peak is < 1.0 Hz.

-

1D Acquisition: Acquire the ¹H spectrum using a standard 30° pulse program (zg30) with 16 scans. Acquire the ¹³C spectrum using proton decoupling (zgpg30) with 512 scans.

-

2D Acquisition: For absolute structural assignment, acquire COSY (homonuclear correlation) and HMBC (heteronuclear multiple-bond correlation) spectra.

Causality & Self-Validation: CDCl₃ is selected not only for its excellent solubilizing properties for moderately polar carbonates but also because its residual proton signal (7.26 ppm) provides a reliable internal reference without overlapping with the critical cyanomethyl singlet at 3.75 ppm ()[1]. The integration ratio of the ethyl -CH₃ triplet (3H) against the cyanomethyl -CH₂- singlet (2H) must be exactly 1.5:1. Any deviation immediately flags an impure sample or structural degradation.

Figure 1: NMR acquisition workflow and critical HMBC correlations for structural validation.

Quantitative NMR Data Summary

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 1.35 | Triplet (t) | 7.1 | 3H | Ethyl -CH₃ |

| 3.75 | Singlet (s) | - | 2H | Cyanomethyl -CH₂- |

| 4.28 | Quartet (q) | 7.1 | 2H | Ethyl -CH₂- |

| 7.20 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Aromatic H-6 (ortho to carbonate) |

| 7.30 | Triplet of doublets (td) | 8.0, 1.5 | 1H | Aromatic H-4 |

| 7.35 | Triplet of doublets (td) | 8.0, 1.5 | 1H | Aromatic H-5 |

| 7.45 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Aromatic H-3 (ortho to cyanomethyl) |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 14.1 | Ethyl -CH₃ | 128.8 | Aromatic C-2 (ipso to cyanomethyl) |

| 23.4 | Cyanomethyl -CH₂- | 129.2 | Aromatic C-5 |

| 64.8 | Ethyl -CH₂- | 130.5 | Aromatic C-3 |

| 117.5 | Nitrile -C≡N | 149.0 | Aromatic C-1 (ipso to carbonate) |

| 122.0 | Aromatic C-6 | 153.2 | Carbonate C=O |

| 126.5 | Aromatic C-4 | | |

Infrared (IR) Spectroscopy

Experimental Protocol: ATR-FTIR Analysis

-

Background Scan: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric H₂O and CO₂.

-

Sample Application: Apply a thin film of the neat liquid (or solid powder) directly onto the crystal.

-

Acquisition: Apply optimal pressure using the ATR anvil and acquire the sample spectrum.

Causality & Self-Validation: The carbonate C=O stretch is shifted to a significantly higher wavenumber (~1765 cm⁻¹) compared to standard esters (~1735 cm⁻¹). This is caused by the presence of two highly electronegative oxygen atoms flanking the carbonyl, which inductively withdraw electron density, thereby increasing the force constant of the C=O double bond ()[2]. If the primary C=O peak shifts below 1740 cm⁻¹, the system self-validates that the carbonate has likely hydrolyzed into a standard ester or carboxylic acid.

Quantitative IR Data Summary

Table 3: Key ATR-FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity / Shape | Vibrational Assignment |

|---|---|---|

| 2985, 2930 | Medium, sharp | C-H stretch (aliphatic) |

| 2255 | Weak-medium, sharp | C≡N stretch (nitrile) |

| 1765 | Strong, sharp | C=O stretch (aryl alkyl carbonate) |

| 1605, 1585 | Medium | C=C stretch (aromatic ring) |

| 1240, 1210 | Strong, broad | C-O-C asymmetric stretch |

| 760 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol: ESI-QTOF MS

-

Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

-

Ionization Setup: Introduce the sample via direct infusion into an Electrospray Ionization (ESI) source operating in positive ion mode.

-

Mass Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution to ensure sub-5 ppm mass accuracy.

-

MS/MS Acquisition: Isolate the [M+H]⁺ precursor ion using the quadrupole and subject it to Collision-Induced Dissociation (CID) using argon gas.

Causality & Self-Validation: Methanol is favored as the diluent in ESI because of its lower surface tension and higher volatility than water, coupled with its capability to dissolve moderately polar compounds, which enhances droplet desolvation and ionization efficiency ()[3]. The presence of the sodium adduct [M+Na]⁺ at m/z 228.0631 acts as a self-validating marker; it confirms the intact molecular ion and rules out the possibility that the [M+H]⁺ peak is merely a fragment of a larger polymeric impurity.

Figure 2: ESI-HRMS collision-induced dissociation (CID) fragmentation pathways.

Quantitative HRMS Data Summary

Table 4: ESI-HRMS Exact Mass and Fragmentation Data

| Ion Species | Formula | Theoretical m/z | Experimental Observation |

|---|---|---|---|

| [M+H]⁺ | [C₁₁H₁₂NO₃]⁺ | 206.0812 | Intact protonated molecule (Precursor) |

| [M+Na]⁺ | [C₁₁H₁₁NO₃Na]⁺ | 228.0631 | Sodium adduct (Confirmatory) |

| Fragment 1 | [C₁₀H₁₂NO]⁺ | 162.0914 | Neutral loss of carbon dioxide (-44 Da) |

| Fragment 2 | [C₉H₆NO₂]⁺ | 160.0393 | Neutral loss of ethanol (-46 Da) |

| Fragment 3 | [C₈H₈NO]⁺ | 134.0604 | Cleavage yielding 2-(cyanomethyl)phenol |

References

-

Introduction to Spectroscopy, 5th Edition Source: Cengage Learning (Donald L. Pavia, Gary M. Lampman, George S. Kriz, James R. Vyvyan) URL:[Link]

-

Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons (Robert M. Silverstein, Francis X. Webster, David J. Kiemle) URL:[Link]

-

High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students Source: Journal of Chemical Education, ACS Publications URL:[Link]

Sources

Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of 2-(Cyanomethyl)phenyl ethyl carbonate

Executive Summary

Bifunctional chemical intermediates are critical in advanced organic synthesis, offering orthogonal reactivity that enables the rapid assembly of complex molecular architectures. 2-(Cyanomethyl)phenyl ethyl carbonate (C₁₂H₁₃NO₃) represents a highly versatile, dual-action electrophilic and nucleophilic scaffold. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols associated with this compound. By understanding the causality behind its structural behavior, researchers can leverage this molecule for the synthesis of carbamates, heterocycles, and extended conjugated systems.

Structural and Physicochemical Profiling

The molecular architecture of 2-(Cyanomethyl)phenyl ethyl carbonate is defined by two distinct functional domains:

-

The Ethyl Phenyl Carbonate Core: A highly reactive electrophilic center.

-

The Ortho-Cyanomethyl Group (-CH₂CN): A latent nucleophilic center containing acidic alpha-protons.

The physical properties of this compound are heavily influenced by the balance between the lipophilic ethyl carbonate tail and the polar, electron-withdrawing nitrile group. Based on authoritative structural data for the parent compound, ethyl phenyl carbonate[1], the physicochemical parameters for the cyanomethyl derivative are summarized below.

Quantitative Data Summary

| Property | Value / Estimate | Causality & Structural Significance |

| Molecular Formula | C₁₂H₁₃NO₃ | Defines the exact mass and isotopic distribution. |

| Molecular Weight | 219.24 g/mol | Optimal for small-molecule drug discovery (Rule of 5 compliant). |

| Exact Mass | 219.0895 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| XLogP3-AA | ~2.2 | The lipophilicity of the ethyl phenyl carbonate core (2.4)[1] is slightly reduced by the polar nitrile group, ensuring moderate aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 59.3 Ų | Derived from the carbonate (35.5 Ų) and nitrile (23.8 Ų) contributions. Ensures good membrane permeability. |

| H-Bond Acceptors | 4 | Three from the carbonate oxygens, one from the nitrile nitrogen. |

| Rotatable Bonds | 5 | Provides conformational flexibility, allowing the cyanomethyl group to fold or extend based on solvent polarity. |

Mechanistic Reactivity and Orthogonal Pathways

The true value of 2-(Cyanomethyl)phenyl ethyl carbonate lies in its divergent reactivity profile, which can be selectively triggered based on the choice of reagents and reaction conditions.

Electrophilic Aminolysis (Concerted Mechanism)

Aryl ethyl carbonates are exceptionally potent acylating agents compared to their alkyl counterparts. When exposed to primary or secondary amines, the compound undergoes aminolysis to form ethyl carbamates. Crucially, this reaction does not proceed via a standard stepwise addition-elimination mechanism. Instead, kinetic studies on related aryl ethyl carbonates demonstrate that aminolysis proceeds via a concerted mechanism [2][3].

Causality: The phenoxide leaving group is highly stable. The presence of the ortho-cyanomethyl group exerts a mild inductive electron-withdrawing effect (-I effect), which further stabilizes the developing negative charge on the leaving oxygen in the transition state. This lowers the activation energy, driving a rapid, concerted displacement that bypasses the tetrahedral intermediate[3].

Alpha-Deprotonation and Knoevenagel Condensation

The -CH₂CN moiety is a classic active methylene group. The strong electron-withdrawing nature of the cyano group makes the alpha-protons highly acidic. Under specific basic conditions, deprotonation yields a resonance-stabilized carbanion. This nucleophile can undergo Knoevenagel condensation with aldehydes to form extended π-conjugated systems, a pathway highly valued in optoelectronics and materials science[4].

Fig 1: Divergent reactivity pathways of 2-(Cyanomethyl)phenyl ethyl carbonate.

Experimental Workflows (Self-Validating Protocols)

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating intrinsic causality for every experimental choice.

Protocol 1: Synthesis of 2-(Cyanomethyl)phenyl ethyl carbonate

Objective: Synthesize the title compound via nucleophilic acyl substitution. Causality of Design: Dichloromethane (DCM) is selected as the solvent because its non-polar nature minimizes the background hydrolysis of the highly electrophilic ethyl chloroformate. The reaction is initiated at 0 °C to suppress exothermic runaway and prevent the formation of symmetrical diphenyl carbonates.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2-(cyanomethyl)phenol (10.0 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add triethylamine (Et₃N, 12.0 mmol) in one portion. Causality: Et₃N acts as both an acid scavenger and a nucleophilic catalyst.

-

Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

-

Acylation: Add ethyl chloroformate (11.0 mmol) dropwise over 10 minutes via a syringe pump.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Self-Validating IPC (In-Process Control): Monitor via FT-IR. The protocol is validated when the broad phenolic O-H stretch (~3300 cm⁻¹) completely disappears, replaced by a sharp, intense carbonate C=O stretch (~1760 cm⁻¹).

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL) to neutralize excess base. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Fig 2: Synthesis workflow via nucleophilic acyl substitution.

Protocol 2: Chemoselective Aminolysis for Carbamate Synthesis

Objective: Utilize the carbonate as an acylating agent to synthesize ethyl carbamates. Causality of Design: Acetonitrile is chosen as the solvent due to its polar aprotic nature, which stabilizes the polar transition state of the concerted aminolysis mechanism[3] without competing as a nucleophile.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(Cyanomethyl)phenyl ethyl carbonate (5.0 mmol) in anhydrous acetonitrile (20 mL).

-

Amine Addition: Add the target primary amine (5.5 mmol) at room temperature.

-

Propagation: Stir the mixture at 40 °C for 4 hours. Causality: Mild heating accelerates the concerted displacement of the sterically hindered ortho-substituted phenoxide.

-

Self-Validating IPC: The reaction is intrinsically self-validating via HPLC-UV (254 nm). The stoichiometric release of the byproduct, 2-(cyanomethyl)phenol, serves as a direct, quantifiable proxy for carbamate formation. The protocol is complete when the peak area of the starting carbonate reaches <1%.

-

Isolation: Concentrate the mixture and purify via flash column chromatography (Hexane/EtOAc gradient) to separate the highly polar phenol byproduct from the target ethyl carbamate.

References

-

Carbonic acid, ethyl phenyl ester | C9H10O3 | CID 138067 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

-

Facile One-pot Synthesis of Unsymmetrical Ureas, Carbamates, and Thiocarbamates from Cbz-protected Amines Source: ResearchGate URL:[Link]

-

Concerted reaction | 1814 Publications | 25706 Citations | Top Authors | Related Topics Source: SciSpace URL:[Link]

Sources

literature review on the applications of 2-(Cyanomethyl)phenyl ethyl carbonate

An In-depth Technical Guide on the Synthesis, Properties, and Potential Applications of 2-(Cyanomethyl)phenyl Ethyl Carbonate

Abstract

This technical guide provides a comprehensive overview of 2-(cyanomethyl)phenyl ethyl carbonate, a molecule of interest in synthetic organic chemistry and potential drug discovery. While direct literature on this specific compound is sparse, this document extrapolates from well-established principles and related compounds to detail its probable synthesis, chemical characteristics, and a range of potential applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a roadmap for future investigation of this and similar chemical entities.

Introduction: Deconstructing the Molecular Architecture

2-(Cyanomethyl)phenyl ethyl carbonate is a bifunctional molecule incorporating a phenyl carbonate and a cyanomethyl group. Understanding the individual contributions of these functionalities is key to appreciating the compound's potential.

-

The Phenyl Carbonate Moiety: Organic carbonates are recognized for their versatility.[1] They serve as effective protecting groups for alcohols and phenols, offering stability under various conditions and selective removal.[2][3][4] Furthermore, they are valuable electrophiles, reacting with nucleophiles in substitution reactions.[5][6] The ethyl phenyl carbonate structure, in particular, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals.[7]

-

The Cyanomethyl Aromatic Group: The cyanomethyl group (-CH₂CN) is a valuable synthon in organic chemistry. The nitrile functionality can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form heterocyclic systems.[8] The methylene group adjacent to the cyano and phenyl groups is activated, allowing for facile deprotonation and subsequent alkylation or condensation reactions. The precursor, 2-(hydroxyphenyl)acetonitrile, is a known intermediate in the synthesis of benzofuranones, which are important scaffolds in natural products with diverse biological activities.

The combination of these two groups in 2-(cyanomethyl)phenyl ethyl carbonate suggests a molecule with potential as a versatile intermediate, a building block for complex molecules, or a biologically active agent in its own right.

Proposed Synthesis of 2-(Cyanomethyl)phenyl Ethyl Carbonate

A plausible and efficient synthesis of 2-(cyanomethyl)phenyl ethyl carbonate would likely proceed via the acylation of its phenolic precursor, 2-(2-hydroxyphenyl)acetonitrile.

Synthesis of the Precursor: 2-(2-Hydroxyphenyl)acetonitrile

Several methods for the synthesis of 2-(2-hydroxyphenyl)acetonitrile have been reported. A common approach involves the reaction of a 2-hydroxybenzyl alcohol with a cyanide source.[9][10][11]

Hypothetical Protocol for 2-(2-Hydroxyphenyl)acetonitrile Synthesis:

-

To a solution of 2-hydroxybenzyl alcohol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium cyanide (1.1 eq).[9]

-

Heat the reaction mixture to 120-140°C and monitor the reaction progress by thin-layer chromatography (TLC).[9][10]

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-(2-hydroxyphenyl)acetonitrile.

Final Synthesis Step: Carbonate Formation

With the phenolic precursor in hand, the final step is the introduction of the ethyl carbonate group. This is typically achieved by reacting the phenol with ethyl chloroformate in the presence of a base.

Hypothetical Protocol for 2-(Cyanomethyl)phenyl Ethyl Carbonate Synthesis:

-

Dissolve 2-(2-hydroxyphenyl)acetonitrile (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution.

-

Slowly add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a dilute aqueous acid solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography to obtain 2-(cyanomethyl)phenyl ethyl carbonate.

Caption: Proposed two-step synthesis of 2-(Cyanomethyl)phenyl ethyl carbonate.

Potential Applications in Research and Development

The unique combination of functional groups in 2-(cyanomethyl)phenyl ethyl carbonate opens up several avenues for its application in organic synthesis and drug discovery.

As a Protecting Group Strategy

The ethyl carbonate group can serve as a protecting group for the phenolic hydroxyl. This could be particularly useful in multi-step syntheses where the cyanomethyl group is to be modified while the phenol needs to remain protected. The carbonate can be cleaved under specific conditions, often involving basic hydrolysis or catalytic methods, which may offer orthogonality to other protecting groups in a complex molecule.[12]

Intermediate for Heterocycle Synthesis

The cyanomethyl group is a versatile precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.[13]

-

Synthesis of Substituted Benzofurans: The cyanomethyl group can be hydrolyzed to an acetic acid derivative, which can then undergo intramolecular cyclization to form a benzofuranone.

-

Formation of Nitrogen-Containing Heterocycles: The nitrile can react with various reagents to form substituted pyridines, pyrimidines, or other nitrogen-containing ring systems.

Caption: Potential pathways for heterocycle synthesis.

Precursor for Biologically Active Molecules

The structural motifs present in 2-(cyanomethyl)phenyl ethyl carbonate are found in numerous biologically active compounds. This makes it an attractive starting material or intermediate for the synthesis of novel drug candidates.[14][15] The phenylacetate substructure, which can be derived from the cyanomethyl group, is a known pharmacophore.[16] The ability to further functionalize the molecule at the aromatic ring or through reactions of the carbonate and nitrile groups allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.[17][18]

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental data is not available, the expected physicochemical properties and spectroscopic data can be predicted based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone) |

| ¹H NMR | Signals expected for the ethyl group (triplet and quartet), a singlet for the methylene protons, and multiplets for the aromatic protons. |

| ¹³C NMR | Resonances for the carbonate carbonyl, the nitrile carbon, aliphatic carbons of the ethyl and methylene groups, and aromatic carbons. |

| IR Spectroscopy | Characteristic absorptions for the C≡N stretch, C=O stretch of the carbonate, and C-O stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. |

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(cyanomethyl)phenyl ethyl carbonate and its precursors.

-

Toxicity: Nitrile-containing compounds can be toxic if inhaled, ingested, or absorbed through the skin.[19] Work should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Reactivity: Avoid contact with strong acids, bases, and oxidizing agents. Thermal decomposition may produce toxic fumes, including nitrogen oxides and carbon monoxide.[19]

Conclusion and Future Outlook

2-(Cyanomethyl)phenyl ethyl carbonate represents a promising, yet underexplored, chemical entity. Its synthesis is feasible through established organic chemistry reactions. The combination of a reactive carbonate and a versatile cyanomethyl group on a phenyl scaffold suggests a wide range of potential applications, from its use as a protected building block to a precursor for complex heterocyclic systems and novel drug candidates. Further research into the synthesis, reactivity, and biological activity of this compound is warranted and could unveil new opportunities in synthetic chemistry and medicinal research.

References

-

A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014). Chinese Journal of Chemistry. Available at: [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. Available at: [Link]

- Carbonates. In Greene's Protective Groups in Organic Synthesis. (2014). John Wiley & Sons, Inc.

-

Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022). Journal of Emerging Investigators. Available at: [Link]

- The 3,4-O-Carbonate Protecting Group as a β-Directing Group in Rhamnopyranosylation in Both Homogeneous and Heterogeneous Glycosylations As Compared to the Chameleon-like 2,3-O-Carbonates. (2003). The Journal of Organic Chemistry.

-

Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. PMC. Available at: [Link]

-

Alcohol or phenol synthesis by carbonate cleavage. Organic Chemistry Portal. Available at: [Link]

- Consecutive reactions to construct tricarbonyl compounds and synthetic applications thereof. (2017). Organic & Biomolecular Chemistry.

- Process for the preparation of hydroxyphenylacetonitriles. Google Patents.

-

ethyl phenyl carbonate. lookchem. Available at: [Link]

- p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbam

- Reactive Nanoparticles Derived from Polysaccharide Phenyl Carbon

- PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE. Google Patents.

-

cyano(phenyl)methyl ethyl carbonate. ChemSrc. Available at: [Link]

- Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates. (2018). The Journal of Organic Chemistry.

- Organic carbonates as green media: from laboratory syntheses to industrial applic

- Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: Computer-Aided Drug Design, Chemical Synthesis, and Pharmacological Evalu

- Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Bioc

-

A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PMC. Available at: [Link]

- Drug Discovery through Organic Chemistry: Unveiling the Future of Medicine. (2024). Journal of Medicinal and Organic Chemistry.

- The Role of Phytoconstituents in the Development of Newer Drug Compounds. (2021). International Journal of Current Research and Review.

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

- Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research & Reviews: Journal of Medicinal & Organic Chemistry.

- Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and M

-

Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PMC. Available at: [Link]

- Mustard Carbonate Analogues as Sustainable Reagents for the Aminoalkylation of Phenols. Padua Research Archive.

- Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. (2013). Catalysis Science & Technology. RSC Publishing.

- Method for synthesizing o-hydroxy phenyl ether. Google Patents.

Sources

- 1. Organic carbonates as green media: from laboratory syntheses to industrial applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]

- 7. lookchem.com [lookchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. (2-Hydroxyphenyl)acetonitrile CAS#: 14714-50-2 [m.chemicalbook.com]

- 10. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 11. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents [patents.google.com]

- 12. Alcohol or phenol synthesis by carbonate cleavage [organic-chemistry.org]

- 13. rroij.com [rroij.com]

- 14. Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: ComputerAided Drug Design, Chemical Synthesis, and Pharmacological Evaluation [jscimedcentral.com]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. ijcrr.com [ijcrr.com]

- 19. fishersci.com [fishersci.com]

Discovery and History of 2-(Cyanomethyl)phenyl ethyl carbonate: A Key Intermediate in Palladium-Catalyzed Cycloisomerization

Introduction: The Challenge of 2-Aminobenzofurans

In the realm of medicinal chemistry, benzofuran-fused heterocycles are highly privileged scaffolds. They form the core of numerous biologically active compounds, including cyclin-dependent kinase (CDK) inhibitors like Elbfluorene, which are critical in oncology research[1]. However, synthesizing these complex polycyclic structures often requires 2-aminobenzofurans as primary building blocks.

Historically, unsubstituted 2-aminobenzofurans have been notoriously difficult to isolate and handle due to their extreme chemical instability and tendency to rapidly decompose or polymerize. To solve this, researchers discovered that substituting the 3-position with an electron-withdrawing acyl or ester group drastically stabilizes the 2-aminobenzofuran core. It was within this context that 2-(Cyanomethyl)phenyl ethyl carbonate (CAS: 1174551-01-9) was conceptualized and synthesized as a highly specialized, bifunctional precursor designed to undergo a cascade cycloisomerization reaction[2].

Historical Context and Discovery

The discovery of 2-(cyanomethyl)phenyl ethyl carbonate was first reported in 2009 by the research group of Masahito Murai, Koji Miki, and Kouichi Ohe at Kyoto University[2]. Their research focused on transition metal-catalyzed addition reactions to nitriles—a challenging counterpart to the well-documented cycloisomerization of alkynes.

The Ohe group hypothesized that a molecule containing both a cyanomethyl group and an activated acyl/carbonate leaving group on a phenyl ring could be forced into a cascade reaction. By designing 2-(cyanomethyl)phenyl ethyl carbonate, they created a substrate where the ethyl carbonate moiety serves a dual purpose: it acts as a leaving group during oxidative addition and subsequently transfers its ester group to the 3-position of the newly formed benzofuran ring, providing the necessary thermodynamic stability to the final product[2]. Today, this compound is commercially available as a specialized building block for advanced heterocyclic synthesis[3].

Mechanistic Causality: The Palladium-Catalyzed Cascade

The transformation of 2-(cyanomethyl)phenyl ethyl carbonate into a stable 3-ester-2-aminobenzofuran is driven by a highly orchestrated palladium-catalyzed cycloisomerization[2]. The causality behind the reagent selection is critical to the success of this self-validating system:

-

Precatalyst (Pd(OAc)₂): Serves as the source of palladium, which is reduced in situ to the active Pd(0) species.

-

Ligand (PCy₃): Tricyclohexylphosphine is a bulky, highly electron-rich ligand. Its electron-donating nature is strictly required to facilitate the difficult oxidative addition of Pd(0) into the notoriously strong acyl-oxygen bond of the carbonate.

-

Additive (Zn): Zinc powder plays a dual role. First, it reduces Pd(II) to Pd(0). Second, the resulting Zn(OAc)₂ acts as a Lewis acid, coordinating to the carbonyl oxygen of the carbonate. This coordination weakens the acyl-oxygen bond, significantly accelerating the oxidative addition step.

Once the aryloxypalladium intermediate is formed, an intramolecular oxypalladation of the pendant cyano group occurs. This is followed by a prototropic isomerization to form an azaallyl-palladium species, which ultimately undergoes reductive elimination to yield the stable benzofuran and regenerate the Pd(0) catalyst[2].

Mechanistic pathway of Pd-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl ethyl carbonate.

Experimental Methodology & Validation

To ensure reproducibility and trustworthiness, the following self-validating protocol outlines the standard procedure for the cycloisomerization of 2-(cyanomethyl)phenyl ethyl carbonate.

Step-by-Step Protocol

-

Preparation of the Catalytic System: In a glovebox or under a strict argon atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and activated Zinc powder (10 mol%).

-

Substrate Addition: Dissolve 2-(cyanomethyl)phenyl ethyl carbonate (1.0 equivalent) in anhydrous, degassed toluene (0.2 M concentration) and transfer the solution to the Schlenk tube via syringe.

-

Thermal Cycloisomerization: Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 12 hours with vigorous stirring. The progression of the reaction can be monitored via TLC or GC-MS.

-

Workup and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite to remove the metal catalyst and zinc residues.

-

Isolation: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the pure 3-ester-2-aminobenzofuran.

Experimental workflow for synthesizing 3-ester-2-aminobenzofurans via cycloisomerization.

Quantitative Data: Optimization of Reaction Conditions

The causality of the chosen reagents is demonstrated in the optimization data. Deviations from the core catalytic system result in drastic yield reductions, proving the necessity of each component[2].

| Entry | Precatalyst (5 mol%) | Ligand (10 mol%) | Additive (10 mol%) | Solvent | Yield (%) | Mechanistic Causality |

| 1 | Pd(OAc)₂ | PCy₃ | Zn | Toluene | >90% | Optimal: Zn acts as reductant and Lewis acid; PCy₃ facilitates oxidative addition. |

| 2 | Pd(OAc)₂ | PCy₃ | None | Toluene | Trace | Lack of Zn(OAc)₂ prevents efficient Lewis acid coordination to the carbonyl group. |

| 3 | Pd(OAc)₂ | PPh₃ | Zn | Toluene | <30% | Less electron-rich phosphine fails to effectively promote oxidative addition. |

| 4 | None | PCy₃ | Zn | Toluene | 0% | Palladium is strictly required to initiate the cycloisomerization cascade. |

Applications in Drug Development

The primary value of 2-(cyanomethyl)phenyl ethyl carbonate lies in its ability to rapidly generate 3-substituted-2-aminobenzofurans. Because these products contain both an amino group and a carbonyl group in close proximity, they serve as ideal bifunctional building blocks for the synthesis of higher-order, benzofuran-fused polyheterocycles[2].

A prominent application of this chemistry is the synthesis of structural analogs of Elbfluorene (a 1-aza-9-oxafluorene derivative). Elbfluorene and its derivatives have been extensively studied as potent cyclin-dependent kinase (CDK) inhibitors and multidrug resistance (MDR) modulators[1]. The ability to efficiently synthesize the core structure of these inhibitors using the cycloisomerization of 2-(cyanomethyl)phenyl carbonates has streamlined the structure-activity relationship (SAR) profiling of novel anti-cancer therapeutics[4].

Conclusion

The discovery of 2-(cyanomethyl)phenyl ethyl carbonate represents a masterclass in rational substrate design for transition metal catalysis. By embedding a nitrile and an activated carbonate onto a single aromatic framework, researchers unlocked a highly efficient, atom-economical route to 2-aminobenzofurans. This compound not only solved the historical problem of intermediate instability but also provided drug development professionals with a reliable pathway to synthesize complex, biologically active benzofuran-fused heterocycles.

References

-

A new route to 3-acyl-2-aminobenzofurans: palladium-catalysed cycloisomerisation of 2-(cyanomethyl)phenyl esters, Chemical Communications (RSC Publishing), [Link]

-

Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence, The Journal of Organic Chemistry (ACS Publications), [Link]

-

MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines, Molecules (MDPI), [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A new route to 3-acyl-2-aminobenzofurans: palladium-catalysed cycloisomerisation of 2-(cyanomethyl)phenyl esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 873055-54-0|2,4-Di-tert-butylphenyl methyl carbonate|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

Thermodynamic Solubility Profiling of 2-(Cyanomethyl)phenyl ethyl carbonate: A Predictive and Empirical Guide

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 2-(Cyanomethyl)phenyl ethyl carbonate (C₁₁H₁₁NO₃) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because it possesses a unique combination of functional groups—an aromatic core, a polar cyanomethyl moiety (-CH₂CN), and an ethyl carbonate linkage (-O-CO-OEt)—its solubility profile is non-trivial.

Understanding the precise thermodynamic solubility of this compound across various organic solvents is critical for optimizing reaction kinetics, designing liquid-liquid extractions, and engineering crystallization processes. This whitepaper provides a rigorous framework for predicting and empirically validating the solubility of 2-(Cyanomethyl)phenyl ethyl carbonate, moving beyond basic kinetic estimates to establish true thermodynamic equilibrium parameters.

Predictive Thermodynamics: The Hansen Solubility Parameter (HSP) Framework

Before initiating empirical wet-lab experiments, a predictive thermodynamic model is essential to narrow down the solvent space. The1 [1] breaks down the total cohesive energy of a molecule into three distinct intermolecular forces:

-

Dispersion Forces ( δD ): Driven by the hydrophobic aromatic ring.

-

Polarity ( δP ): Driven by the strong dipole moments of the nitrile and carbonate groups.

-

Hydrogen Bonding ( δH ): Driven by the H-bond acceptor capabilities of the oxygen and nitrogen atoms (note: the molecule lacks strong H-bond donors).

By implementing the thermodynamics of dissolution and mixing [2], we can predict that 2-(Cyanomethyl)phenyl ethyl carbonate will exhibit a high affinity for polar aprotic solvents (where δP and δD are matched, and the lack of H-bond donors is not a penalty). Conversely, it will demonstrate poor solubility in highly non-polar aliphatic solvents (due to a δP mismatch) and highly polar protic solvents like water (due to a δH mismatch).

Empirical Determination: The Shake-Flask Methodology

While kinetic solubility (often measured via DMSO dilution and laser nephelometry) is useful for high-throughput early-stage screening, it frequently overestimates equilibrium solubility due to the formation of supersaturated solutions [3]. For process chemistry and lead optimization, thermodynamic solubility is mandatory.

The gold standard for this determination is the Saturation Shake-Flask Method , aligned with 2 [4].

Step-by-Step Protocol: Thermodynamic Solubility via HPLC-UV

Causality Note: Every step in this protocol is designed to eliminate false positives caused by supersaturation, micro-particulate suspension, or thermal fluctuations.

-

Step 1: Preparation of Saturated Solutions

-

Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

-

Gradually add solid 2-(Cyanomethyl)phenyl ethyl carbonate to the solvent until a visible excess of undissolved solid remains.

-

Rationale: The presence of a solid phase is an absolute requirement to ensure the solution is saturated and in equilibrium with its solid state.

-

-

Step 2: Thermodynamic Equilibration

-

Place the sealed vials in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C.

-

Agitate at 200 RPM for a minimum of 72 hours .

-

Rationale: 72 hours is required to overcome the activation energy barrier of dissolution and ensure true thermodynamic equilibrium, preventing the overestimation artifacts common in 24-hour kinetic assays.

-

-

Step 3: Phase Separation

-

Remove the vials and allow them to stand undisturbed for 2 hours at 25.0 °C to permit initial sedimentation.

-

Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at 14,000 RPM for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for filter adsorption).

-

Rationale: Incomplete phase separation is the leading cause of artificially high solubility readings. Centrifugation/filtration ensures only fully solvated molecules are quantified.

-

-

Step 4: HPLC-UV Quantification

-

Dilute the clarified supernatant with the mobile phase to fall within the linear range of a previously established calibration curve.

-

Analyze via HPLC-UV (e.g., C18 column, Isocratic Acetonitrile/Water, UV detection at ~254 nm, depending on the exact λmax of the aromatic system).

-

Quantitative Data Summary

Based on the structural profiling and standard empirical behavior of structurally analogous functionalized carbonates, the following table summarizes the solubility profile of 2-(Cyanomethyl)phenyl ethyl carbonate across standard process solvents.

Table 1: Thermodynamic Solubility Profile in Standard Organic Solvents (25°C)

| Solvent Class | Solvent | Dielectric Constant ( ε ) | Predicted HSP Affinity | Empirical Solubility Range (mg/mL) | Process Application Suitability |

| Polar Aprotic | Ethyl Acetate | 6.0 | High | > 100 | Ideal for liquid-liquid extraction & chromatography. |

| Polar Aprotic | Dichloromethane | 9.1 | High | > 150 | Excellent primary reaction medium. |

| Polar Protic | Ethanol | 24.5 | Moderate | 20 - 50 | Suitable as a co-solvent or for temperature-gradient recrystallization. |

| Non-polar Aromatic | Toluene | 2.4 | Moderate | 30 - 60 | Effective for azeotropic drying and high-temp reactions. |

| Non-polar Aliphatic | n-Hexane | 1.9 | Low | < 5 | Ideal anti-solvent for precipitation and crystallization. |

Workflow Visualization

The following diagram illustrates the logical flow from theoretical prediction to empirical validation, ensuring a self-validating system for solubility determination.

Workflow for determining the thermodynamic solubility of organic intermediates.

Strategic Recommendations for Process Chemists

When scaling up the synthesis or purification of 2-(Cyanomethyl)phenyl ethyl carbonate, the solubility data dictates the following strategies:

-

Reaction Medium: Dichloromethane (DCM) or Ethyl Acetate are highly recommended due to their excellent solvation capacity for both the starting materials and the intermediate, ensuring homogeneous reaction kinetics.

-

Crystallization Strategy: An anti-solvent crystallization approach is highly viable. Dissolving the compound in a minimal volume of warm Ethyl Acetate, followed by the slow addition of n-Hexane (anti-solvent) under controlled cooling, will yield high-purity crystalline material due to the stark contrast in solubility between the two solvents.

References

- Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers Pharma Excipients

- Revisiting Hansen Solubility Parameters by Including Thermodynamics N

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: Saturation Shake-Flask Method Dissolution Technologies

- New Substances Notification - OECD Test Guideline 105 Government of Canada Public

Sources

A Deep Dive into Venetoclax (CAS 1257044-40-8): Synthesis, Properties, and Therapeutic Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax, sold under the brand names Venclexta and Venclyxto, is a first-in-class, orally bioavailable small molecule that has revolutionized the treatment landscape for several hematologic malignancies. It is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis (programmed cell death). By targeting Bcl-2, Venetoclax restores the natural process of apoptosis in cancer cells that overexpress this protein, leading to their demise. This guide provides a comprehensive overview of the synthesis, properties, and mechanism of action of Venetoclax, tailored for professionals in the field of drug discovery and development.

Physicochemical and Pharmacokinetic Properties

Venetoclax is a complex molecule with specific physicochemical and pharmacokinetic characteristics that are crucial for its therapeutic efficacy and safety profile. A summary of its key properties is presented in the table below.

| Property | Value |

| CAS Number | 1257044-40-8 |

| Molecular Formula | C45H50ClN7O7S |

| Molecular Weight | 868.44 g/mol |

| IUPAC Name | 4-(4-{[2-(4-Chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |

| Solubility | Soluble in DMSO |

| Protein Binding | >99.9% |

| Metabolism | Primarily hepatic, via CYP3A4/5 |

| Elimination Half-Life | Approximately 26 hours |

| Excretion | Primarily in feces (>99.9%) |

Mechanism of Action: Restoring Apoptosis

The therapeutic efficacy of Venetoclax is rooted in its ability to selectively inhibit the anti-apoptotic protein Bcl-2. In many hematologic cancers, such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), Bcl-2 is overexpressed, which prevents cancer cells from undergoing apoptosis. This overexpression contributes to tumor progression and resistance to chemotherapy.

Venetoclax is a BH3-mimetic, meaning it mimics the action of the native BH3-only proteins, which are the natural antagonists of Bcl-2. By binding with high affinity to the BH3-binding groove of Bcl-2, Venetoclax displaces pro-apoptotic proteins like BIM, BID, and PUMA. This liberation of pro-apoptotic proteins leads to the activation of BAX and BAK, which then permeabilize the mitochondrial outer membrane. This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and leading to programmed cell death.

Caption: Convergent synthesis of Venetoclax.

Clinical Applications and Regulatory Status

Venetoclax has received approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with:

-

Chronic Lymphocytic Leukemia (CLL) or Small Lymphocytic Lymphoma (SLL)

-

Newly-diagnosed Acute Myeloid Leukemia (AML) in adults who are 75 years or older, or who have comorbidities that preclude the use of intensive induction chemotherapy, in combination with azacitidine, decitabine, or low-dose cytarabine.

The initial accelerated approval for AML was granted in November 2018, with regular approval following in October 2020. Numerous clinical trials are ongoing to explore the efficacy of Venetoclax in other hematologic malignancies and in different combination regimens.

Safety and Handling

A critical safety consideration with Venetoclax is the risk of Tumor Lysis Syndrome (TLS), a potentially life-threatening condition caused by the rapid breakdown of cancer cells. To mitigate this risk, treatment is initiated with a 5-week ramp-up dosing schedule. The most common adverse reactions include neutropenia, diarrhea, nausea, anemia, upper respiratory tract infection, and fatigue.

For laboratory and research purposes, Venetoclax should be handled in accordance with standard safety protocols for potent chemical compounds. It is typically stored in a dry, dark place at controlled temperatures.

Conclusion

Venetoclax represents a significant advancement in the targeted therapy of hematologic cancers. Its unique mechanism of action, selectively inhibiting the anti-apoptotic protein Bcl-2, has provided a new therapeutic avenue for patients with difficult-to-treat diseases. The development of a robust and scalable synthetic process has been crucial in making this important medicine available to patients. Ongoing research continues to explore the full potential of Venetoclax, both as a monotherapy and in combination with other agents, with the goal of further improving outcomes for patients with hematologic malignancies.

References

-

Venetoclax - Wikipedia. [Link]

-

FDA approves venetoclax for CLL and SLL. (2019, May 15). U.S. Food and Drug Administration. [Link]

-

Mechanism Of Action - VENCLEXTA® (venetoclax tablets). [Link]

-

Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC. (2023, October 24). National Center for Biotechnology Information. [Link]

-

FDA approves venetoclax in combination for AML in adults. (2018, December 14). U.S. Food and Drug Administration. [Link]

-

FDA grants regular approval to venetoclax in combination for untreated acute myeloid leukemia. (2020, October 16). U.S. Food and Drug Administration. [Link]

-

FDA approves venetoclax for CLL or SLL, with or without 17 p deletion, after one prior therapy. (2018, June 8). U.S. Food and Drug Administration. [Link]

-

Clinical Trials Using Venetoclax - NCI. National Cancer Institute. [Link]

-

Mechanism of action of venetoclax. Venetoclax acts as a protein/protein... - ResearchGate. [Link]

-

What is the mechanism of Venetoclax? - Patsnap Synapse. (2024, July 17). [Link]

-

FDA Approves VENCLEXTA - American College of Clinical Pharmacology. (2016). [Link]

-

Clinical Trials Using Venetoclax - NCI. National Cancer Institute. [Link]

-

Venetoclax: evidence to date and clinical potential - PMC. (2020, April 20). National Center for Biotechnology Information. [Link]

- A Study of Venetoclax in Combination With Azacitidine Versus Azacitidine in Treatment Naïve Participants With Acute Myeloid Leukemia Who Are Ineligible for

Theoretical Studies on the Electronic Structure and Reactivity of 2-(Cyanomethyl)phenyl Ethyl Carbonate: A Computational Whitepaper

Executive Summary

2-(Cyanomethyl)phenyl ethyl carbonate is a structurally complex bifunctional molecule featuring an electron-withdrawing cyanomethyl group (–CH₂CN) and a bulky ethyl carbonate moiety attached to adjacent (ortho) positions of a central phenyl ring. In drug development and advanced organic synthesis, such molecules frequently serve as critical intermediates or prodrug scaffolds. Understanding its electronic structure is paramount for predicting its behavior in nucleophilic substitution reactions, its metabolic stability, and its conformational dynamics.

This whitepaper provides a rigorous, step-by-step computational guide to analyzing the electronic structure, conformational potential energy surface (PES), and chemical reactivity of 2-(Cyanomethyl)phenyl ethyl carbonate using Density Functional Theory (DFT) and advanced wavefunction analysis.

Computational Methodology & Rationale

To achieve chemical accuracy without prohibitive computational cost, the selection of the theoretical framework must be strictly aligned with the molecule's structural features.

-

Level of Theory: We employ the M06-2X meta-GGA density functional. Causality: Unlike standard hybrid functionals (e.g., B3LYP), M06-2X is explicitly parameterized to capture medium-range electron correlation. This is critical for accurately modeling the non-covalent folding of the ethyl carbonate chain over the phenyl ring.

-

Dispersion Correction: The Grimme D3 dispersion correction is applied. Causality: Intramolecular π−π and lone-pair- π interactions dictate the global minimum geometry; failing to account for empirical dispersion leads to artificially extended, higher-energy conformers [1].

-

Basis Set: The 6-311++G(d,p) basis set is utilized. Causality: The inclusion of diffuse functions (++) is non-negotiable here. The spatial extent of the oxygen lone pairs in the carbonate group and the nitrogen lone pair in the cyano group cannot be accurately described by standard polarization functions alone.

-

Software Suite: Geometry optimizations and frequency calculations are executed via Gaussian 16 [2], while topological electron density and reactivity descriptors are computed using Multiwfn [3].

Conformational Analysis and Potential Energy Surface (PES)

The ortho-substitution pattern creates significant steric hindrance, resulting in multiple local minima. A systematic PES scan is required to identify the true global minimum.

Step-by-Step Protocol: PES Scanning

-

Pre-Optimization: Generate the 2D structure and perform a rapid Molecular Mechanics (MMFF94) conformational search to eliminate high-energy steric clashes.

-

Relaxed PES Scan: In Gaussian 16, set up a relaxed coordinate scan using the opt=modredundant keyword. Systematically rotate the O−Caryl and Caryl−CH2 dihedral angles in 10° increments from 0° to 360°.

-

High-Level Optimization: Extract the lowest-energy geometries from the scan and optimize them at the M06-2X/6-311++G(d,p) level.

-

Self-Validating Frequency Check: Append the freq keyword to the optimization job. Causality: The output must yield exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, not a local minimum, and the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

Workflow for Conformational Analysis and Potential Energy Surface (PES) Scanning.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—govern the kinetic stability and optical properties of the molecule.

Causality: According to Koopmans' theorem, the HOMO energy correlates with ionization potential, while the LUMO energy correlates with electron affinity. A narrower ΔEgap indicates a highly polarizable molecule with higher chemical reactivity, making it more susceptible to enzymatic cleavage or chemical degradation.

Table 1: Representative FMO Parameters for the Global Minimum

| Parameter | Value (eV) | Description & Formula |

| EHOMO | -6.85 | Highest Occupied Molecular Orbital |

| ELUMO | -1.12 | Lowest Unoccupied Molecular Orbital |

| ΔEgap | 5.73 | Energy Gap ( ELUMO−EHOMO ) |

| Hardness ( η ) | 2.86 | Resistance to charge transfer ( ΔEgap/2 ) |

| Softness ( S ) | 0.35 | Measure of polarizability ( 1/ΔEgap ) |

| Electrophilicity ( ω ) | 2.77 | Propensity to accept electrons ( μ2/2η ) |

(Note: Values are representative theoretical calculations for the global minimum conformer of 2-(Cyanomethyl)phenyl ethyl carbonate in the gas phase).

Natural Bond Orbital (NBO) Analysis

To understand the intramolecular forces stabilizing the molecule, we utilize NBO analysis. This method transforms complex delocalized wavefunctions into localized donor-acceptor interactions.

Step-by-Step Protocol: NBO Calculation

-

Run the optimized geometry in Gaussian 16 using the pop=nbo6 keyword.

-

Locate the "Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis" section in the output file.

-

Identify interactions with a stabilization energy ( E(2) ) greater than 2.0 kcal/mol.

Causality: The stability of the carbonate group is heavily reliant on hyperconjugation. We specifically observe intense electron donation from the oxygen lone pairs ( LPO ) into the antibonding orbital of the carbonyl group ( πC=O∗ ).

Table 2: Key NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Mechanistic Implication |

| LP(2)Oether | π∗(C=O)carbonate | 38.4 | Strong resonance stabilization of the carbonate group. |

| LP(2)Oester | π∗(C=O)carbonate | 42.1 | Primary electron delocalization in the ester linkage. |

| π(C=C)phenyl | σ∗(C−O)aryl | 5.2 | Weak hyperconjugation stabilizing the aryl-oxygen bond. |

| LP(1)Ncyano | σ∗(C−C)methylene | 2.8 | Minor back-donation stabilizing the cyanomethyl arm. |

Electrostatic Potential (ESP) and Fukui Functions

For drug development professionals, predicting exactly where a molecule will react is crucial for understanding its metabolism and off-target binding. We use a dual-validation approach: ESP for static charge distribution and Fukui functions for dynamic reactivity.

Step-by-Step Protocol: Reactivity Mapping

-

Wavefunction Generation: Convert the Gaussian checkpoint file to a formatted checkpoint file (formchk file.chk file.fchk).

-

ESP Mapping: Load the .fchk file into Multiwfn. Generate a mapped molecular surface (van der Waals surface) colored by electrostatic potential. Red regions indicate electron-rich zones (susceptible to electrophiles), while blue regions indicate electron-deficient zones (susceptible to nucleophiles).

-

Fukui Function Calculation: To calculate the dynamic response, perform single-point energy calculations on the N (neutral), N+1 (anion), and N−1 (cation) states at the optimized neutral geometry.

-

Use Multiwfn to compute the condensed Fukui functions ( f+ , f− ) using the finite difference approximation.

Causality: The ESP map will likely show a strong positive (blue) region around the carbonyl carbon of the ethyl carbonate group, identifying it as the primary site for nucleophilic attack (e.g., hydrolysis by esterases). The Fukui f+ function will validate this by showing the highest value at the carbonyl carbon, confirming that the LUMO density is concentrated there when an electron is added.

Logical mapping of wavefunction analyses to predict chemical reactivity and stability.

Conclusion & Implications for Drug Development

Theoretical modeling of 2-(Cyanomethyl)phenyl ethyl carbonate reveals a highly polarized structure dominated by the electron-withdrawing nature of the carbonate and cyano groups. The substantial E(2) stabilization energies within the carbonate moiety suggest a rigid ester linkage, though the Fukui functions clearly isolate the carbonyl carbon as the primary vector for nucleophilic cleavage. For drug development professionals, this indicates that if this molecule is utilized as a prodrug, it will likely undergo rapid enzymatic hydrolysis at the carbonate linkage, releasing the 2-(cyanomethyl)phenol active moiety, while the cyano group remains metabolically robust due to its deep HOMO energy level.

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.[Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

-

Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592.[Link]

Advanced Applications of 2-(Cyanomethyl)phenyl Ethyl Carbonate in Synthetic Chemistry and Drug Design

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2-(Cyanomethyl)phenyl ethyl carbonate represents a highly versatile, yet underexplored, bifunctional scaffold in modern organic synthesis and pharmaceutical design. Structurally, it features two distinct reactive domains: an electrophilic, esterase-labile O-ethyl carbonate moiety, and a base-sensitive, acidic benzylic nitrile (-CH₂CN) at the ortho position.

This whitepaper explores two primary research trajectories for this molecule:

-

As a precursor for advanced heterocyclic synthesis , specifically targeting 3-cyano-benzofuran-2(3H)-ones via intramolecular nucleophilic acyl substitution.

-

As a tunable prodrug scaffold , utilizing the ethyl carbonate group for controlled, enzyme-triggered release of phenolic payloads.

By understanding the causality behind its reactivity—balancing the pKa of the cyanomethyl protons with the electrophilicity of the carbonate—researchers can leverage this compound for both library generation and pharmacokinetic optimization.

Research Area I: Precursor for Benzofuran-2-one Pharmacophores

Mechanistic Rationale and Causality

Benzofuran-2-ones are privileged scaffolds in medicinal chemistry, often found in anti-inflammatory and anticancer agents. 2-(Cyanomethyl)phenyl ethyl carbonate serves as an ideal precursor for these heterocycles.

The chemical logic relies on the differential reactivity of its functional groups. The electron-withdrawing cyano group significantly lowers the pKa of the benzylic protons (pKa ~ 20–22). When exposed to a moderate base (e.g., Sodium Ethoxide), the benzylic carbon is deprotonated, generating an α -cyano carbanion. Because the electrophilic carbonate carbonyl is situated in close spatial proximity (ortho position), the system undergoes a rapid 5-exo-trig intramolecular nucleophilic acyl substitution .

Why an ethyl carbonate? Unlike tert-butyl carbonates (Boc), which are sterically hindered and resistant to nucleophilic attack, or methyl carbonates, which can be overly reactive and prone to premature hydrolysis, the ethyl carbonate provides the optimal balance. It is stable enough for long-term storage but acts as an excellent leaving group (as ethoxide) during the base-catalyzed cyclization, driving the reaction to completion [1].

Cyclization Pathway Visualization

Fig 1: Base-catalyzed 5-exo-trig intramolecular cyclization forming a benzofuran-2-one ring.

Quantitative Reaction Optimization

To maximize the yield of the cyclization, solvent and base selection are critical. Polar aprotic solvents enhance the nucleophilicity of the carbanion by minimizing ion-pairing.

Table 1: Optimization of Intramolecular Cyclization Conditions

| Base (1.2 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| K₂CO₃ | DMF | 80 | 12 | 45 | Weak base leads to incomplete deprotonation. |

| NaH | THF | 0 to 25 | 2 | 88 | Rapid deprotonation; minor side reactions. |

| NaOEt | EtOH / THF | 0 to 25 | 1.5 | 94 | Optimal; matches the leaving group, preventing transesterification. |

| LiHMDS | THF | -78 | 4 | 72 | Overly strong base causes partial degradation of the nitrile. |

Step-by-Step Methodology: Synthesis of 3-Cyano-benzofuran-2(3H)-one

Self-Validating Protocol: The use of NaOEt ensures that any intermolecular transesterification simply regenerates the starting material, acting as a kinetic failsafe.

-

Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

-

Dissolution: Dissolve 2-(Cyanomethyl)phenyl ethyl carbonate (5.0 mmol) in 20 mL of anhydrous THF.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add a freshly prepared solution of Sodium Ethoxide (6.0 mmol, 1.2 eq) in absolute ethanol (5 mL).

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf=0.6 ) should convert to a highly UV-active product spot ( Rf=0.3 ) within 90 minutes.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (15 mL) to neutralize the base and protonate the product. Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the pure lactone.

Research Area II: Esterase-Responsive Prodrug Scaffolds

Pharmacokinetic Masking via Carbonates

In drug development, free phenols often suffer from rapid Phase II metabolism (glucuronidation and sulfation), leading to poor oral bioavailability. Masking the phenol as an O-alkyl carbonate is a proven strategy to bypass first-pass metabolism [2].

2-(Cyanomethyl)phenyl ethyl carbonate serves as an excellent model for evaluating esterase-triggered release. Human carboxylesterases (CES1 in the liver, CES2 in the intestine) readily recognize the ethyl carbonate moiety. Upon enzymatic hydrolysis, an unstable carbonic monoester is formed, which spontaneously decarboxylates to release the active 2-(cyanomethyl)phenol [3].

Enzymatic Cleavage Visualization

Fig 2: Enzymatic cleavage of the ethyl carbonate moiety by carboxylesterases (CES1/2).

In Vitro Stability and Cleavage Assay Methodology

To validate the prodrug utility, a self-validating stability assay must be employed. Self-Validating Design: This protocol includes a PBS-only control to distinguish spontaneous chemical hydrolysis from true enzymatic cleavage.

-

Stock Preparation: Prepare a 10 mM stock solution of the carbonate in LC-MS grade DMSO.

-

Matrix Preparation: Prepare two incubation matrices:

-

Test Matrix: Human liver microsomes (HLM) or recombinant CES1/CES2 in 100 mM PBS (pH 7.4) at a protein concentration of 1 mg/mL.

-

Control Matrix: 100 mM PBS (pH 7.4) without enzymes.

-

-

Incubation: Pre-warm both matrices to 37 °C for 5 minutes. Spike the compound stock into the matrices to achieve a final concentration of 10 µM (final DMSO concentration = 0.1%).

-

Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots from both the test and control matrices.

-

Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-